Selenium tetrachloride
Description
Historical Context of Selenium Halide Chemistry
The journey into selenium halide chemistry began with the discovery of selenium itself in 1817 by Swedish chemists Jöns Jacob Berzelius and Johan Gottlieb Gahn. wikipedia.orgchemicalbook.com They initially observed a red precipitate from pyrite (B73398) used in a sulfuric acid plant, which they first suspected to be an arsenic compound. wikipedia.org However, further analysis in 1818 led Berzelius to identify a new element with properties similar to tellurium, which he named selenium, after "Selene," the Greek goddess of the Moon. wikipedia.org Following the element's discovery, investigations into its reactivity commenced. It was found that selenium reacts with halogens like chlorine and bromine. wikipedia.org The reaction with chlorine was shown to produce stable chlorides, specifically selenium tetrachloride (SeCl₄) and selenium monochloride (Se₂Cl₂). wikipedia.orgwikipedia.org While early work focused on the fundamental synthesis and characterization of these inorganic halides, the field of organoselenium chemistry began to emerge around 1836, expanding the scope of selenium chemistry significantly.
Significance of this compound in Modern Inorganic and Organic Synthesis
This compound has established itself as a valuable reagent in both modern inorganic and organic chemistry. Its primary utility lies in its role as a source for introducing selenium into various molecular frameworks. wikipedia.orgontosight.ai In inorganic synthesis, it is a key starting material for the creation of other selenium compounds, including selenium oxychloride and various selenium salts. wikipedia.orgwikipedia.org Its volatility is also cleverly exploited for the purification of elemental selenium. wikipedia.orgwikipedia.org
In organic synthesis, SeCl₄ serves as a powerful reagent. It is used for the preparation of organoselenium compounds, which are of increasing interest due to their unique reactivity and potential applications. ontosight.aicymitquimica.com For instance, it participates in electrophilic addition reactions with unsaturated compounds like alkynes and is employed as a chlorinating agent in specific contexts. thieme-connect.com Furthermore, this compound has been investigated as a catalyst for reactions such as the iodination of arenes and heteroarenes, showcasing its expanding role in facilitating complex organic transformations. thieme.de
Overview of Selenium-Chlorine Chemistry and its Research Trajectory
The chemistry of selenium and chlorine is dominated by two stable, commercially available compounds: this compound (SeCl₄) and selenium monochloride (Se₂Cl₂). wikipedia.org this compound, a solid, features selenium in the +4 oxidation state, while the monochloride, a liquid, has selenium in the +1 state. wikipedia.org Research has also identified a metastable selenium dichloride (SeCl₂), which can be prepared in solution and is a useful reagent for synthesizing other selenium compounds. wikipedia.org
The research trajectory of selenium-chlorine chemistry has evolved from fundamental synthesis and structural studies to a wide array of applications. Initially, the focus was on understanding the basic properties and reactions of these halides. acs.org Modern research, however, is increasingly directed towards harnessing their reactivity for advanced applications. This includes their use as precursors in materials science for the production of semiconductors, photoelectric cells, and selenium nanostructures for solar cells. ontosight.airesearchgate.net There is also a growing interest in the derivatives of this compound for potential applications in medicinal chemistry, highlighting a shift towards creating functional molecules with specific biological activities. ontosight.ai
Structure
2D Structure
Properties
InChI |
InChI=1S/Cl4Se/c1-5(2,3)4 | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBXMNQCXXEHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[Se](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SeCl4, Cl4Se | |
| Record name | selenium(IV) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Selenium(IV)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Selenium tetrachloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Selenium_tetrachloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064903 | |
| Record name | Selenium chloride (SeCl4), (T-4)- | |
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Molecular Weight |
220.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10026-03-6 | |
| Record name | Selenium tetrachloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Selenium tetrachloride | |
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| Record name | Selenium chloride (SeCl4), (T-4)- | |
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| Record name | Selenium chloride (SeCl4), (T-4)- | |
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| Record name | Selenium tetrachloride | |
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| Record name | SELENIUM TETRACHLORIDE | |
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Synthesis Methodologies and Advanced Preparative Techniques for Selenium Tetrachloride
Direct Synthesis Routes from Elemental Selenium
The most common method for synthesizing selenium tetrachloride involves the direct reaction of elemental selenium with chlorine gas. wikipedia.org This approach is favored for its straightforwardness and the high purity of the resulting product.
Reaction with Chlorine Gas under Controlled Conditions
Se + 2Cl₂ → SeCl₄
Heating the reacting selenium allows the product to sublime, which can be utilized as a purification method. wikipedia.org
The efficiency and yield of this compound synthesis are highly dependent on the careful control of reaction parameters.
| Parameter | Condition | Rationale and Findings |
| Temperature | Elevated temperatures | Heating the selenium facilitates the reaction and allows for the sublimation of the SeCl₄ product, which aids in its separation and purification. wikipedia.org Above 200°C, the vapor density suggests some dissociation into lower chlorides and chlorine. atomistry.com |
| Pressure | Controlled atmosphere | The reaction is typically carried out in an atmosphere of chlorine to ensure complete conversion of selenium to the tetrachloride form. atomistry.com High-pressure synthesis has been explored for other selenium compounds, like selenium hydrides, to modify chemical bonds and achieve desired stoichiometries. aps.org |
| Stoichiometry | Excess chlorine | An excess of chlorine is used to ensure that the reaction goes to completion and to prevent the formation of lower selenium chlorides, such as selenium monochloride (Se₂Cl₂). atomistry.com |
This table is based on research findings and established synthesis protocols.
While direct in-situ monitoring techniques for industrial-scale this compound production are not extensively detailed in publicly available literature, the principles of chemical process monitoring can be applied. For instance, in related chemical syntheses, techniques like conductivity probes can be used to monitor the formation of ionic species. In the context of SeCl₄ synthesis, monitoring the consumption of chlorine gas or the temperature profile of the exothermic reaction can provide insights into the reaction's progress. Furthermore, advanced spectroscopic methods could potentially be adapted for real-time analysis of the reaction mixture. The synthesis of other compounds, such as those involving selenium dioxide, has been optimized by monitoring reaction conditions like temperature and stoichiometry to maximize yield. researchgate.net
Alternative Chlorination Reagents
Besides direct chlorination, this compound can be prepared using other chlorinating agents, which can be advantageous in specific laboratory or industrial settings.
Sulfuryl chloride can serve as a source of chlorine for the synthesis of this compound. researchgate.netnih.gov This reagent is a liquid at room temperature, which can offer easier handling compared to chlorine gas. The reaction with elemental selenium proceeds to form this compound.
Thionyl chloride is another effective chlorinating agent for the preparation of this compound from selenium dioxide. atomistry.comyoutube.com Thionyl chloride, a reactive liquid, readily converts selenium dioxide to this compound, with sulfur dioxide as a byproduct. atomistry.comsciencemadness.org This method is particularly useful when starting from selenium dioxide. The reaction is as follows:
SeO₂ + 2SOCl₂ → SeCl₄ + 2SO₂ atomistry.com
Indirect Synthesis Pathways
Indirect synthesis methods provide alternative routes to this compound, often utilizing readily available selenium compounds. These pathways can offer advantages in terms of safety and scalability.
One significant indirect route to this compound involves the reaction of selenium dioxide (SeO₂) with a strong chlorinating agent. This metathesis reaction exchanges the oxygen atoms in selenium dioxide with chlorine atoms. A common approach is the reaction of selenium dioxide with thionyl chloride (SOCl₂), which initially can form a mixture of selenium oxychloride and other selenium chlorides. youtube.com
The reaction of selenium dioxide with thionyl chloride initially produces a complex mixture. Passing dry chlorine gas through this mixture completes the conversion to this compound, which then reacts with excess selenium dioxide to form seleninyl chloride. youtube.com To isolate SeCl₄, the reaction conditions must be carefully controlled to favor the formation of the tetrachloride over the oxychloride. wikipedia.org
Table 1: Metathesis Reaction for SeCl₄ Synthesis
| Reactants | Chlorinating Agent | Key Reaction Step |
|---|---|---|
| Selenium Dioxide (SeO₂) | Thionyl Chloride (SOCl₂) followed by Chlorine (Cl₂) | SeO₂ + SOCl₂ → Intermediate mixture; Mixture + Cl₂ → SeCl₄ |
This table provides a simplified overview of metathesis reactions for synthesizing this compound.
Electrolytic synthesis in molten chloride salts represents a high-temperature method for producing selenium compounds. Research has been conducted on the electrochemical behavior of Selenium(IV) ions in molten salt eutectics, such as a mixture of lithium chloride (LiCl) and potassium chloride (KCl). researchgate.net This environment is typically used for the electrowinning or electrodeposition of metal selenides by co-reducing Se(IV) and a metal ion. researchgate.net
In this context, SeCl₄ can be considered as the source of Se(IV) ions within the molten salt bath. The process involves dissolving a selenium compound, which forms Se(IV) species in the chloride melt. By applying an electrical potential, elemental selenium can be deposited at the cathode. While the primary goal of these studies is often the production of metal selenides (like ZnSe), the underlying electrochemical principles govern the state of selenium in the melt. researchgate.net The stability and redox properties of Se(IV) in these molten salts are crucial for controlling the outcome of the electrolysis. researchgate.net
Purification Techniques and Strategies for High-Purity SeCl₄
The purity of this compound is paramount for its use in subsequent chemical syntheses. Several techniques are employed to achieve high levels of purity, removing unreacted starting materials and byproducts.
This compound is a volatile solid, a property that is effectively exploited for its purification via sublimation. wikipedia.org Sublimation involves heating the solid SeCl₄ under vacuum or reduced pressure, causing it to transform directly into a gas without passing through a liquid phase. The gaseous SeCl₄ is then condensed back into a solid on a cooled surface, leaving behind less volatile impurities. scribd.com This technique is particularly effective for separating SeCl₄ from non-volatile inorganic contaminants.
Recrystallization from a suitable non-aqueous solvent is another powerful purification method. scribd.com Carbon tetrachloride (CCl₄) can be used as a solvent for this purpose. The process involves dissolving the impure this compound in hot CCl₄ to create a saturated solution. As the solution cools, the solubility of SeCl₄ decreases, leading to the formation of purified crystals. Impurities that are either insoluble in hot CCl₄ or remain dissolved in the cold solvent are thus separated. The purified crystals can then be collected by filtration. scribd.com
Table 2: Purification Methods for this compound
| Technique | Principle | Key Advantage |
|---|---|---|
| Sublimation | Phase transition from solid to gas, then back to solid. wikipedia.orgscribd.com | Effective for removing non-volatile impurities. |
This table summarizes the principles and advantages of common purification techniques for this compound.
To verify the purity and identity of the synthesized this compound, several analytical techniques are employed.
X-ray Diffraction (XRD) is a primary method for confirming the crystalline structure of the final product. Solid SeCl₄ possesses a distinct tetrameric cubane-type cluster structure. wikipedia.org XRD analysis generates a diffraction pattern unique to this crystalline arrangement. By comparing the experimental XRD pattern of the purified sample to a standard diffraction pattern for this compound, one can confirm the phase purity and identify any crystalline impurities. researchgate.netresearchgate.net
Elemental Analysis provides a quantitative determination of the elemental composition of the compound. For this compound, this analysis measures the weight percentages of selenium and chlorine. The results are then compared to the theoretical percentages calculated from the chemical formula SeCl₄. A close match between the experimental and theoretical values confirms the stoichiometric purity of the compound, indicating the absence of significant elemental impurities.
Table 3: List of Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | SeCl₄ |
| Selenium Dioxide | SeO₂ |
| Thionyl Chloride | SOCl₂ |
| Diselenium Dichloride | Se₂Cl₂ |
| Chlorine | Cl₂ |
| Carbon Tetrachloride | CCl₄ |
| Seleninyl Chloride | SeOCl₂ |
| Lithium Chloride | LiCl |
| Potassium Chloride | KCl |
| Zinc Selenide (B1212193) | ZnSe |
Advanced Structural Elucidation and Bonding Theories of Selenium Tetrachloride
Solid-State Structures and Polymorphism of (SeCl₄)₄
In the solid state, selenium tetrachloride does not exist as a simple monomeric molecule. Instead, it adopts a more complex and stable tetrameric structure, (SeCl₄)₄. wikipedia.org This arrangement highlights the tendency of the molecule to achieve maximum bonding, which is not possible in a simple molecular formula. wikipedia.org
Solid SeCl₄ is characterized by its formation of a tetrameric cubane-type cluster. wikipedia.orgwikipedia.org This structure is an arrangement of atoms that forms a distorted cube. wikipedia.org In this cluster, four selenium atoms and four of the chlorine atoms occupy alternating vertices of the cube. wikipedia.org This type of cluster is also observed in other simple inorganic compounds like tellurium tetrachloride. wikipedia.org
The cubane-like structure of (SeCl₄)₄ is composed of four SeCl₆ octahedral units. wikipedia.org Each selenium atom is at the center of an octahedron, coordinated to six chlorine atoms. These octahedra are linked together by bridging chloride atoms, which occupy four corners of the cube, while the selenium atoms are situated on the other four corners. wikipedia.org
The bonding within the (SeCl₄)₄ cluster features two distinct types of selenium-chlorine bonds: terminal and bridging. The bridging Se-Cl bonds are notably longer than the terminal Se-Cl bonds. wikipedia.org All the Cl-Se-Cl bond angles within the core structure are approximately 90°. wikipedia.orgguidechem.com
| Bond Type | Approximate Distance (nm) |
|---|---|
| Se-Cl (Terminal) | ~0.217 |
| Se-Cl (Bridging) | Longer than terminal bonds |
| Angle | Approximate Degree (°) |
|---|---|
| Cl-Se-Cl | 90 |
An alternative perspective on the solid-state structure of this compound is its representation as an ionic pair, SeCl₃⁺Cl⁻. wikipedia.orgresearchgate.net This formulation is supported by comparisons of the Raman spectra of solid SeCl₄ with that of arsenic trichloride (B1173362) (AsCl₃), which is isosteric with the proposed SeCl₃⁺ cation. researchgate.net This ionic model helps to explain the observed crystal structure, which deviates from the simple molecular geometry predicted by VSEPR theory for a single SeCl₄ molecule. wikipedia.org
According to the ionic formulation, the SeCl₃⁺ cation possesses a pyramidal geometry. wikipedia.orgresearchgate.net This shape is analogous to other trichloride cations and is consistent with VSEPR theory for a central atom with three bonding pairs and one lone pair of electrons. The predicted Cl-Se-Cl bond angle for this pyramidal cation would be approximately 109°. wikipedia.org
Ionic Formulation as SeCl₃⁺Cl⁻ in Solid State
Gas-Phase Molecular Geometry: Seesaw Shape
In the gas phase, this compound exists as a monomeric molecule (SeCl₄). wikipedia.org The geometry of this gaseous molecule is described as a seesaw shape. wikipedia.orgwikipedia.org This conformation is a classic example used in teaching VSEPR (Valence Shell Electron Pair Repulsion) theory. wikipedia.org The central selenium atom has one lone pair of electrons and is bonded to four chlorine atoms. chemicalbook.com This arrangement, with five electron domains in total, leads to a trigonal bipyramidal electron geometry, but the presence of the lone pair results in the seesaw molecular shape to minimize electron-pair repulsion. chemicalbook.comvedantu.com The bond angles in the gaseous seesaw structure are expected to be slightly less than 90°, 120°, and 180° due to the repulsion from the lone pair. quora.com
Electron Domain and Molecular Geometry (VSEPR Theory Considerations)
Valence Shell Electron Pair Repulsion (VSEPR) theory is a foundational model used to predict the geometry of individual molecules based on the number of electron pairs surrounding their central atoms. For this compound (SeCl₄), the central selenium atom has six valence electrons, and each of the four chlorine atoms contributes one valence electron, totaling 34 valence electrons. chemicalbook.com In the Lewis structure, the selenium atom is bonded to four chlorine atoms and has one lone pair of electrons. chemicalbook.comyoutube.com
This arrangement of five electron domains (four bonding pairs and one lone pair) around the central selenium atom leads to a trigonal bipyramidal electron geometry. chemicalbook.comyoutube.com According to VSEPR theory, the lone pair of electrons occupies an equatorial position to minimize repulsion, as lone pair-bonding pair repulsions are greater than bonding pair-bonding pair repulsions. chemicalbook.com This results in a molecular geometry that is described as a seesaw (or distorted tetrahedral) shape. chemicalbook.comwikipedia.org In the gaseous phase, this seesaw geometry is the accepted structure. wikipedia.org
However, it is crucial to note that in the solid state, this compound exists as a tetrameric cubane-type cluster, (SeCl₄)₄. wikipedia.org In this structure, selenium atoms occupy four corners of a cube, and bridging chlorine atoms occupy the other four corners. wikipedia.org This highlights a limitation of applying simple VSEPR theory, which typically considers isolated molecules, to predict the structure of a compound in the solid state where intermolecular forces and crystal packing play a significant role. The Cl-Se-Cl bond angles in this tetramer are approximately 90°. wikipedia.org
| Feature | Description | Source |
| Total Valence Electrons | 34 | chemicalbook.com |
| Central Atom | Selenium (Se) | chemicalbook.com |
| Electron Domains | 5 (4 bonding pairs, 1 lone pair) | chemicalbook.comwikipedia.org |
| Electron Geometry | Trigonal Bipyramidal | chemicalbook.comyoutube.com |
| Molecular Geometry (Gas Phase) | Seesaw | wikipedia.org |
| Solid-State Structure | Tetrameric cubane-type cluster, (SeCl₄)₄ | wikipedia.org |
Theoretical and Computational Chemistry Approaches
Density Functional Theory (DFT) Calculations for Conformation and NMR Chemical Shifts
Density Functional Theory (DFT) has become a powerful tool in quantum chemistry for predicting molecular properties, including conformation and NMR chemical shifts. nih.govnih.gov DFT calculations can be used to determine the most stable conformation (geometry) of a molecule by finding the minimum energy structure. For selenium compounds, DFT calculations, often at the PBE0/TZVP level of theory, have been successfully used to deduce molecular conformations. jyu.fi
Furthermore, DFT, in conjunction with methods like Gauge-Including Atomic Orbital (GIAO), is employed to predict NMR chemical shifts. nih.gov These calculations can provide valuable insights into the electronic environment of the nuclei. For selenium-containing molecules, ⁷⁷Se NMR spectroscopy, supported by DFT calculations of shielding tensors, is a crucial technique for structural characterization. jyu.fi The accuracy of these predictions is dependent on the chosen functional and basis set. nih.gov
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define chemical bonds and atomic interactions. wikipedia.orgamercrystalassn.org This method allows for a rigorous, quantitative description of chemical bonding based on the electron density, which is an observable quantity. wikipedia.org
In the context of this compound, particularly its solid-state tetrameric form, QTAIM can be used to analyze the nature of the Se-Cl bonds, including the bridging and terminal interactions. researchgate.net By identifying bond critical points (BCPs) in the electron density between atoms, QTAIM provides evidence for the existence of a chemical bond. wiley-vch.de The properties of the electron density at these BCPs, such as its magnitude and the Laplacian of the electron density, can be used to classify the type of interaction (e.g., covalent, ionic, or van der Waals). muni.cz
Hirshfeld Atom Refinement for Charge-Density Analysis
Hirshfeld Atom Refinement (HAR) is a method that uses aspherical atomic scattering factors derived from quantum mechanical calculations to refine crystal structures against X-ray diffraction data. nih.govmdpi.com This technique provides a more accurate description of the electron density distribution in a crystal compared to the traditional independent atom model (IAM), which assumes spherical atoms. nih.gov
For β-(SeCl₄)₄, HAR has been employed to perform a charge-density analysis of the tetrameric molecule. researchgate.net This allows for a detailed investigation of the bonding situation and the electron-density distribution around the selenium atom. researchgate.net By partitioning the calculated electron density into atomic contributions, HAR enables the calculation of atomic charges and moments, offering insights into the electrostatic interactions within the crystal. nih.gov This method is particularly valuable for understanding the intricate bonding within the (SeCl₄)₄ cluster and the interactions that govern its crystal packing. researchgate.net
Reactivity and Reaction Mechanisms of Selenium Tetrachloride
Role as a Chlorinating Agent in Organic Synthesis
Selenium tetrachloride (SeCl₄) serves as a versatile reagent in organic synthesis, primarily recognized for its capacity to act as a chlorinating agent. Under anhydrous conditions, it effectively chlorinates various organic substrates. stackexchange.com However, the presence of moisture can lead to the formation of selenium oxychloride, which in turn can produce organoselenium compounds. stackexchange.com
This compound readily reacts with alkenes and alkynes through electrophilic addition. thieme-connect.denih.gov These reactions can yield a variety of products, including simple dichloro-substituted compounds and more complex organoselenium derivatives. thieme-connect.denih.gov
The addition of this compound and its derivatives to unsaturated carbon-carbon bonds is characterized by distinct regio- and stereochemical outcomes. The reaction with alkenes is believed to proceed through an intermediate episelenonium ion, analogous to the bromonium or chloronium ions formed during halogenation. This intermediate dictates the stereochemistry of the addition.
Stereochemistry : The addition of selenium halides to alkenes, such as cycloalkenes, is generally highly stereoselective, affording trans or anti-addition products. nih.govthieme-connect.de For instance, the reaction with cyclohexene (B86901) yields the trans-adduct. thieme-connect.de Similarly, reliable evidence for anti-addition has been observed in the reactions of selenium dihalides with cycloalkenes at low temperatures (-78 °C) in solvents like methylene (B1212753) chloride. nih.gov In contrast, reactions of selenium dihalides with alkynes also typically proceed via anti-addition to produce (E,E)-bis(2-halovinyl) selenides. nih.govresearchgate.net
Regiochemistry : In reactions with monosubstituted alkynes, the addition of selenium dihalides is regioselective, yielding anti-Markovnikov products. nih.govresearchgate.net However, with alkenes, the situation can be more complex. While initial kinetic products may be anti-Markovnikov, these can sometimes rearrange to form the more thermodynamically stable Markovnikov products. researchgate.netresearchgate.net The formation of these intermediates and the final product distribution can be rationalized by the formation of seleniranium (from alkenes) and selenirenium (from alkynes) intermediates. researchgate.netresearchgate.net
The reaction of this compound with unsaturated systems can lead to two main classes of products: simple dichlorinated compounds and organoselenium compounds. stackexchange.comthieme-connect.de
Dichloro-substituted Products : Under strictly anhydrous conditions, this compound primarily acts as a chlorinating agent, adding two chlorine atoms across the double or triple bond. stackexchange.com For example, the reaction with γ-phenylpropargyl alcohol results exclusively in the chlorinated product, (3-chloroprop-1-yn-1-yl)benzene, in quantitative yield. thieme-connect.de
Organoselenium Compounds : In many cases, particularly with alkynes, the reaction yields stable organoselenium compounds. For instance, the reaction of SeCl₄ with propargyl alcohols leads to the formation of (Z,Z)-Bis(β-chlorovinyl)selenium dichlorides in high yields. thieme-connect.de These products are themselves reactive intermediates. Depending on their substituents, they can undergo further transformations, such as cyclization to form selenophene (B38918) derivatives or transfer of chlorine atoms to the double bonds. thieme-connect.de The reaction with alkyl propiolates also produces organoselenium compounds, specifically bis[(E)-2-chloro-1-(alkoxycarbonyl)vinyl]selenides, which are products of anti-Markovnikov addition. researchgate.net The formation of either dichloro compounds or organoselenium compounds can be influenced by reaction conditions, such as the presence of trace moisture, which can generate selenium oxychloride and favor the formation of organoselenium species. stackexchange.com
Table 1: Products from the Reaction of SeCl₄ with Alkenes and Alkynes
| Substrate | Product(s) | Reaction Type | Source(s) |
| Propargyl Alcohols | (Z,Z)-Bis(β-chlorovinyl)selenium dichlorides | Electrophilic Addition / Organoselenium formation | thieme-connect.de |
| γ-Phenylpropargyl alcohol | (3-chloroprop-1-yn-1-yl)benzene | Chlorination | thieme-connect.de |
| Alkyl Propiolates | bis[(E)-2-chloro-1-(alkoxycarbonyl)vinyl]selenides | Electrophilic Addition / Organoselenium formation | researchgate.net |
| Cycloalkenes | trans-dihalo-organoselenium adducts | Anti-addition | nih.gov |
This compound is an effective reagent for the conversion of alcohols to their corresponding alkyl chlorides. pugetsound.eduoup.com The reaction proceeds smoothly in various nonpolar solvents, affording alkyl chlorides in good yields (44–97%). pugetsound.eduoup.com This transformation is a direct substitution of the hydroxyl group with a chlorine atom.
The mechanism does not involve the generation of free chlorine gas from the dissociation of SeCl₄. pugetsound.eduoup.com Instead, the metal chloride itself is the active chlorinating species. pugetsound.edu An important mechanistic insight comes from stereochemical studies. The conversion of optically active (R)-(+)-1-phenylethanol to 1-phenylethyl chloride using SeCl₄ proceeds with almost complete racemization. pugetsound.eduoup.com This loss of stereochemical integrity suggests the formation of a carbocationic intermediate, which is then attacked by a chloride ion, consistent with an Sₙ1-type mechanism for secondary alcohols.
Table 2: Chlorination of Alcohols with this compound
| Alcohol Substrate | Product | Yield (%) | Key Finding | Source(s) |
| Various primary and secondary alcohols | Corresponding Alkyl Chlorides | 44–97 | General applicability in nonpolar solvents. | pugetsound.eduoup.com |
| (R)-(+)-1-Phenylethanol | 1-Phenylethyl chloride | N/A | Near-complete racemization observed. | pugetsound.eduoup.com |
While direct chlorination of isocyanides by this compound is not extensively detailed, the reactivity of isocyanides with elemental selenium is well-established for forming isoselenocyanates. nih.govrsc.org These isoselenocyanates are versatile intermediates. For example, they can be generated in situ from isocyanides and selenium powder and then reacted with other substrates, like alk-2-yn-1-ols, to synthesize selenium-containing heterocycles such as 2-imino-4-alkylidene-1,3-oxaselenolanes. nih.gov Multi-component reactions involving isocyanides, selenium powder, and other starting materials are a modern approach to creating complex selenium-containing molecules. rsc.orgacs.org
Beyond its role as a stoichiometric chlorinating agent, this compound can function as a catalyst in other halogenation reactions. A notable application is the catalytic iodination of aromatic and heteroaromatic compounds. thieme.dethieme.de This method provides an environmentally friendly approach to producing valuable iodinated organic compounds. thieme.de
The catalytic system typically employs sodium iodide (NaI) as an inexpensive iodine source and hydrogen peroxide (H₂O₂) as a mild oxidant, with a catalytic amount of SeCl₄. thieme.dethieme.deresearchgate.net The reaction is often performed in water without the need for an organic co-solvent. thieme.dethieme.de This process is described as biomimetic, mimicking the action of haloperoxidase enzymes. thieme.dethieme.de The SeCl₄ catalyst facilitates the oxidation of iodide to a more electrophilic iodine species, which then undergoes electrophilic aromatic substitution with the arene substrate. The method is effective for a range of aromatic and heteroaromatic compounds, which are obtained in good isolated yields. thieme.de Furthermore, this catalytic system has shown potential for the bromination of organic substrates as well. thieme.deresearchgate.net
Chlorination of Alkenes and Alkynes
Hydrolysis Reactions and By-product Formation of this compound
This compound (SeCl₄) is a highly reactive inorganic compound, particularly in the presence of water or moisture. Its interaction with water leads to hydrolysis, a chemical breakdown of the compound due to reaction with water, resulting in the formation of various by-products. The nature of these products is largely dependent on the amount of water available for the reaction.
Formation of Selenous Acid (H₂SeO₃) and Hydrochloric Acid (HCl)
When this compound is exposed to a sufficient quantity of water, it undergoes complete hydrolysis. This reaction yields selenous acid (H₂SeO₃) and hydrochloric acid (HCl). oulu.fiwikipedia.org The stoichiometry of this transformation is well-established, with one mole of this compound reacting with three moles of water. oulu.fi
The balanced chemical equation for this hydrolysis reaction is:
SeCl₄ + 3H₂O → H₂SeO₃ + 4HCl oulu.fi
This reaction highlights the hygroscopic nature of this compound and the necessity of handling it under anhydrous (moisture-free) conditions to prevent its decomposition. core.ac.uk The formation of corrosive hydrochloric acid as a major by-product is a significant aspect of this reaction.
Formation of Selenium Oxychloride (SeOCl₂) in the Presence of Moisture
In conditions where the amount of water is limited, or only trace moisture is present, the hydrolysis of this compound proceeds differently. Instead of complete hydrolysis to selenous acid, partial hydrolysis occurs, leading to the formation of selenium oxychloride (SeOCl₂), also known as seleninyl chloride. stackexchange.com
This reaction can be represented by the following equation:
SeCl₄ + H₂O → SeOCl₂ + 2HCl
The presence of moisture can thus lead to the formation of selenium oxychloride, which itself is a reactive compound. stackexchange.com This partial hydrolysis underscores the compound's sensitivity to environmental conditions and the potential for the formation of different by-products depending on the reaction environment.
Redox Reactions and Reductive Transformations of this compound
This compound, with selenium in the +4 oxidation state, can undergo various redox reactions, leading to its reduction to lower oxidation states, including +2 and 0 (elemental selenium). These transformations can be initiated by various reducing agents.
Reduction to Selenium Dichloride (SeCl₂)
This compound can be reduced to selenium dichloride (SeCl₂), a compound where selenium exhibits a +2 oxidation state. A notable method for this transformation involves the use of triphenylstibine (SbPh₃) as the reducing agent. oulu.fistackexchange.com This reaction is carried out in situ and provides a pathway to access the less stable selenium dichloride.
The reaction proceeds as follows:
SeCl₄ + SbPh₃ → SeCl₂ + Cl₂SbPh₃ oulu.fi
Gaseous this compound also contains selenium dichloride and chlorine, which recombine upon condensation. oulu.fi
Formation of Elemental Selenium via Reduction (e.g., with Hydrazine (B178648), Borohydrides)
This compound can be reduced to elemental selenium (Se), where the oxidation state is 0. While specific studies detailing the direct reduction of SeCl₄ with hydrazine and borohydrides are not extensively documented in the provided results, the reduction of tetravalent selenium compounds (the oxidation state in SeCl₄) by these agents is known. For instance, sodium borohydride (B1222165) is used in a co-reduction method to reduce tetravalent selenium to elemental selenium. google.com Similarly, hydrazine is a known reducing agent for selenium compounds. researchgate.netjyu.fi The reduction of selenate (B1209512) (Se⁺⁶) with hydrazine has been shown to proceed through the formation of selenite (B80905) (Se⁺⁴), which is then further reduced. This implies that tetravalent selenium species are susceptible to reduction by these reagents.
The general reaction for the reduction of tetravalent selenium can be represented as:
Se(IV) + Reducing Agent → Se(0)
Comparative Studies with Other Chalcogen Tetrachlorides (e.g., TeCl₄)
The reactivity of this compound can be better understood when compared with its heavier analogue, tellurium tetrachloride (TeCl₄). Both belong to the Group 16 halides, but exhibit notable differences in their chemical behavior.
Structural and Bonding Differences: In the solid state, both SeCl₄ and TeCl₄ have structures that can be described as cubane-type tetramers, (SeCl₄)₄ and (TeCl₄)₄, respectively. oulu.fi Raman spectroscopic studies indicate that the structure of solid SeCl₄ is analogous to pyramidal AsCl₃, while TeCl₄ is similar to SbCl₃, suggesting they can be represented as [SeCl₃]⁺Cl⁻ and [TeCl₃]⁺Cl⁻.
Reactivity with Lewis Bases and Reducing Agents: The reactions of SeCl₄ and TeCl₄ with Lewis bases can differ significantly. For example, the reaction of TeCl₄ with triphenylphosphine (B44618) (PPh₃) results in the reduction of tellurium to its elemental form. oulu.fi In contrast, selenium tetrahalides tend to undergo oxidative addition with PPh₃. oulu.fi When reacting with certain lithium amides, both SeCl₄ and TeCl₄ can be reduced, but the products may vary depending on the substituents.
Reactions with Organic Compounds: In organic synthesis, the reactivity of SeCl₄ and TeCl₄ can also diverge. For instance, in reactions with allyl trimethyl silane, SeCl₄ yields bis[2-chloro-3-(trimethylsilyl)propyl] selenium dichloride, whereas TeCl₄ produces diallyl tellurium dichloride. With complete exclusion of moisture, SeCl₄ acts as a chlorinating agent on organic substances, while TeCl₄ forms organotellurium compounds under the same anhydrous conditions. stackexchange.com
The following table summarizes some key comparative aspects:
| Feature | This compound (SeCl₄) | Tellurium Tetrachloride (TeCl₄) | Reference(s) |
| Reaction with PPh₃ | Oxidative addition | Reduction to elemental Te | oulu.fi |
| Reaction with Allyl Trimethyl Silane | Forms bis[2-chloro-3-(trimethylsilyl)propyl] selenium dichloride | Forms diallyl tellurium dichloride | |
| Reactivity in Anhydrous Organic Reactions | Acts as a chlorinating agent | Forms organotellurium compounds | stackexchange.com |
| Formation of [ECl₃][GaCl₄] | Reaction at 50 °C, yields a light yellow product | Reaction at 140 °C, yields a violet product | core.ac.uk |
These differences in reactivity can be attributed to the differing electronegativity, atomic size, and bond strengths between selenium and tellurium.
Ligand Exchange and Coordination Chemistry
This compound (SeCl₄) exhibits a rich coordination chemistry, readily participating in ligand exchange reactions to form a variety of complexes. Its behavior is characterized by its interactions with various donor ligands, leading to the formation of stable adducts and mixed-ligand complexes.
Formation of Mixed-Ligand Complexes with Donor Ligands (e.g., Nitrogen-, Oxygen-donors, Amino Acids)
This compound acts as a versatile precursor in the synthesis of coordination complexes with a range of Lewis bases. It readily forms mixed-ligand complexes with ligands containing nitrogen, oxygen, and other donor atoms.
With Nitrogen-donor ligands , SeCl₄ forms stable adducts. A well-documented example is its reaction with pyridine (B92270) (py), which yields a 1:2 adduct, SeCl₄·2py. researchgate.net X-ray powder photography has shown this adduct to be isomorphous with its tin and tellurium analogues, suggesting an octahedrally coordinated trans molecular species. researchgate.net The formation of complexes with other nitrogen donors, such as those derived from chiral pyridine amino alcohols and N-heterocyclic carbenes, has also been explored, highlighting the broad scope of SeCl₄ in coordination chemistry. scispace.comcdnsciencepub.com
Oxygen-donor ligands also react with this compound. While SeCl₄ is highly reactive with water, leading to hydrolysis into selenous acid and hydrochloric acid, its reactions with other oxygen-containing ligands in non-aqueous media lead to complex formation. scispace.comkiku.dk For instance, the interaction with selenium dioxide (SeO₂) produces selenium oxychloride (SeOCl₂). kiku.dk
The coordination chemistry of SeCl₄ with amino acids is of particular interest. In these reactions, selenium(IV) can be chelated by the amino acid, which can act as a bidentate ligand. researchgate.net Studies have shown that in ethanol, SeCl₄ reacts with amino acids like asparagine (Asn), proline (Pro), glutamine (Gln), and methionine (Met) to form stable octahedral selenium(IV) complexes. researchgate.net In these complexes, coordination typically occurs through both the amino group's nitrogen atom and the carboxylate group's oxygen atom. researchgate.netresearchgate.net In the case of cysteine (Cys), coordination involves the sulfhydryl and carboxylate groups. researchgate.net These reactions are generally carried out by refluxing an ethanolic solution of the amino acid with this compound. researchgate.net
Table 1: Examples of Mixed-Ligand Complexes of this compound
| Ligand Type | Example Ligand | Resulting Complex/Product | Coordination Details | Reference(s) |
|---|---|---|---|---|
| Nitrogen-donor | Pyridine (py) | SeCl₄·2py | Octahedral, trans-configuration suggested. | researchgate.net |
| Oxygen-donor | Selenium Dioxide (SeO₂) | SeOCl₂ | Formation of selenium oxychloride. | kiku.dk |
| Amino Acid | Asparagine (Asn) | [Se(Asn)₂Cl₂] | Bidentate coordination via amino and carboxylate groups. | researchgate.net |
| Amino Acid | Proline (Pro) | [Se(Pro)₂Cl₂] | Bidentate coordination via amino and carboxylate groups. | researchgate.net |
Dynamics of Ligand Exchange in Solution (e.g., via NMR Spectroscopy)
The study of the dynamic behavior of this compound complexes in solution, particularly ligand exchange processes, is crucial for understanding their reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy, especially ⁷⁷Se NMR, is a powerful technique for investigating these dynamics due to the high sensitivity of the ⁷⁷Se chemical shift to the electronic environment of the selenium nucleus. researchgate.netacs.org
While detailed dynamic NMR (DNMR) studies specifically on ligand exchange in SeCl₄ are not extensively documented, evidence from related systems and general principles strongly suggests that such processes are facile and observable. Early ⁷⁷Se NMR studies showed that the chemical shift of SeCl₄ is highly dependent on the solvent, with a solution in the donor solvent dimethylformamide exhibiting a significant down-field shift compared to a solution in sulfur trioxide, indicating the formation of distinct complex species in solution. researchgate.net
Furthermore, rapid selenium exchange has been observed via NMR between related selenium(IV) oxyhalides, specifically SeOCl₂ and SeOBr₂, which is presumed to occur through a mixed-halide intermediate. researchgate.net This demonstrates that Se(IV) centers are susceptible to fast exchange processes on the NMR timescale.
Strong analogies can be drawn from the heavier congener, tellurium(IV). Detailed NMR studies on tellurium tetrachloride (TeCl₄) have shown that tetraalkoxy- and chlorotrialkoxytelluranes undergo rapid exchange of alkoxy and chloride ligands at room temperature. scispace.com Given the chemical similarities between selenium and tellurium, it is highly probable that SeCl₄ complexes exhibit similar dynamic ligand exchange in solution. The large chemical shift dispersion typical of ⁷⁷Se NMR makes it an especially suitable tool for studying such equilibria, as the chemical shift differences between exchanging species are often large, leading to more easily observable phenomena like coalescence at accessible temperatures. acs.org
Reactions in Non-aqueous Solvents
The reactivity of this compound in non-aqueous solvents is largely governed by its Lewis acidic character and its utility as a precursor for various selenium-containing compounds, particularly those with selenium-nitrogen bonds.
Behavior as a Lewis Acid in Adduct Formation
This compound functions as a Lewis acid, accepting electron pairs from donor molecules (Lewis bases) to form adducts. This behavior is fundamental to its coordination chemistry. In non-aqueous, non-polar solvents, it reacts with alcohols to produce alkyl chlorides, a reaction where SeCl₄ itself is the chlorinating species. colab.ws
Its Lewis acidity is clearly demonstrated in its reactions with nitrogenous bases like pyridine, where it forms stable, isolable adducts such as SeCl₄·2py. researchgate.net It also forms adducts with other Lewis bases, a property shared with other selenium tetrahalides like SeF₄, which forms ionic adducts with strong Lewis acids like SbF₅ and BF₃. jyu.fi In strongly acidic, non-aqueous solvents like disulphuric acid, SeCl₄ behaves as an electrolyte, ionizing to form the trichloroselenium(IV) cation, [SeCl₃]⁺, further confirming its ability to react in a Lewis acid-base manner. springernature.com
Reactions leading to Selenium-Nitrogen Compounds
This compound is a key reagent in the synthesis of a diverse range of selenium-nitrogen (Se-N) compounds in non-aqueous media. These reactions often involve reagents that can dehalogenate the SeCl₄ or provide a nitrogen source for bond formation.
One significant pathway involves the reaction of SeCl₄ with silylated amines. For example, the reaction of SeCl₄ with tris(trimethylsilyl)amine, N(SiMe₃)₃, in a 2:1 molar ratio in boiling dichloromethane (B109758) yields the selenium-nitrogen chloride Se₂NCl₃. Varying the reaction conditions can lead to different products.
Another important route is the reaction with lithium salts of amines. The treatment of SeCl₄ with lithium bis(trimethylsilyl)amide, LiN(SiMe₃)₂, in specific ratios with Se₂Cl₂, can produce compounds like the five-membered ring [Se₃N₂Cl]Cl. Similarly, reacting SeCl₄ with lithiated primary amines, such as 2,4,6-tris(tert-butyl)phenyl)lithium amide ((mes)NHLi), affords selenium(IV) diimides, like Se{N(mes)}₂. Interestingly, the reaction with the less sterically hindered mesitylamine derivative, (mes)NHLi, leads to the reduction of selenium and the formation of a selenium(II) diamide.
These reactions showcase the versatility of this compound as a building block for constructing complex acyclic and cyclic selenium-nitrogen frameworks.
Table 2: Reactions of SeCl₄ Leading to Se-N Compounds
| Reactant(s) | Solvent | Product(s) | Reference(s) |
|---|---|---|---|
| N(SiMe₃)₃ (1:2 ratio) | Dichloromethane | Se₂NCl₃ | |
| LiN(SiMe₃)₂ (with Se₂Cl₂) | Dichloromethane | [Se₃N₂Cl]Cl | |
| (mes*)NHLi | Tetrahydrofuran | Se{N(mes*)}₂ (Selenium(IV) diimide) |
Applications of Selenium Tetrachloride in Advanced Materials Synthesis and Catalysis
Precursor in the Synthesis of Selenium-Containing Compounds
As a readily available selenium halide, SeCl₄ is a key starting material for introducing selenium into various molecular frameworks. wikipedia.orgpageplace.de
Selenium tetrachloride is a foundational reagent in organoselenium chemistry. pageplace.de Its reaction with various organic substrates allows for the formation of diverse selenium-containing compounds. For instance, the addition of this compound to alkenes, such as (E)- and (Z)-2-butenes, has been studied to produce organoselenium compounds. acs.org While many methods focus on producing selenides and diselenides, the reactivity of SeCl₄ makes it a valuable precursor for creating more complex structures. rsc.orgchemijournal.com
The unique properties of selenium nanoparticles (SeNPs), including high bioavailability and low toxicity compared to other forms of the element, make them significant in biomedical and materials science. bohrium.com this compound is frequently used as a selenium source for the bottom-up synthesis of these nanostructures. bohrium.commdpi.comresearchgate.net
Various physical and chemical methods have been successfully employed to synthesize SeNPs from this compound. A comparative study successfully synthesized selenium products using SeCl₄ as the selenium source via four distinct routes: co-precipitation, hydrothermal, microwave, and sonochemical methods. researchgate.net The chosen synthesis method was found to play a crucial role in determining the final particle morphology and size. researchgate.net For example, pure hexagonal phase SeNPs have been specifically obtained through microwave irradiation using this compound as the precursor. mdpi.com Sonochemical methods, which utilize ultrasound, have also been employed to create Se nanostructures from SeCl₄. researchgate.net
The reduction of Se(IV) in this compound to elemental Se(0) is the critical step in nanoparticle formation. This is achieved using a variety of reducing agents. Research has demonstrated the use of hydrazine (B178648), potassium borohydride (B1222165), and thioglycolic acid (TGA) to reduce SeCl₄ and form selenium nanostructures. researchgate.net Notably, the use of TGA as a reducing agent for this purpose was reported as a novel approach. researchgate.net Other common reducing agents used in chemical reduction methods for preparing SeNPs from selenium salts include ascorbic acid, acetic acid, and glucose. mdpi.com
Table 1: Synthesis of Selenium Nanostructures (SeNPs) from this compound
| Synthesis Route | Reducing Agent(s) | Precursor | Key Finding | Reference(s) |
|---|---|---|---|---|
| Co-precipitation | Hydrazine, Thioglycolic Acid (TGA) | This compound | Successful synthesis of Se products; method affects morphology. | researchgate.net |
| Hydrothermal | Hydrazine, Thioglycolic Acid (TGA) | This compound | Synthesis method plays a crucial role in particle morphology and size. | researchgate.net |
| Microwave | Not specified | This compound | Produced pure hexagonal phase SeNPs. | mdpi.com |
| Sonochemical | Hydrazine, Potassium Borohydride, TGA | This compound | A viable method for producing Se nanostructures. | researchgate.netresearchgate.net |
This compound is a key reagent for the synthesis of selenium-containing heterocycles like benzo[b]selenophenes. A general and effective method involves the reaction of SeCl₄ with 1-arylalk-1-ynes. thieme-connect.dethieme-connect.de This reaction proceeds through an initial addition of the selenium tetrahalide to the alkyne, followed by an intramolecular electrophilic cyclization. thieme-connect.dethieme-connect.de Depending on the stoichiometry, this can lead to the formation of either 3-halobenzo[b]selenophenes or 2,3-dihalobenzo[b]selenophenes. thieme-connect.dethieme-connect.de
Table 2: Synthesis of Benzo[b]selenophenes using this compound
| Reactant | Reagent | Product Type | Mechanism | Reference(s) |
|---|---|---|---|---|
| 1-Arylalk-1-yne | This compound | 3-Halobenzo[b]selenophenes or 2,3-Dihalobenzo[b]selenophenes | Addition followed by intramolecular electrophilic cyclization. | thieme-connect.dethieme-connect.de |
Preparation of Selenium Nanostructures (SeNPs)
Catalyst in Organic Transformations
Beyond its role as a stoichiometric reagent, this compound has demonstrated utility as a catalyst in organic reactions, offering an alternative to more expensive or toxic metal catalysts. rsc.orgalfachemic.com Selenium-based catalysts are noted for their high efficiency and mild reaction conditions. rsc.org
A notable application is the catalytic iodination of aromatic and heteroaromatic compounds. A method has been developed that uses this compound as a commercially available catalyst, sodium iodide as an inexpensive iodine source, and 30% hydrogen peroxide as a mild oxidizing agent. thieme.de This reaction is performed in water without a co-solvent, mimicking haloperoxidase enzymes and providing an environmentally friendly route to valuable iodinated organic compounds. thieme.de The catalytic system shows potential for other halogenations, such as bromination, as well. thieme.de This catalytic cycle likely involves the in situ generation of hypervalent selenium species that act as the active halogenating agent. acs.org
Table 3: Catalytic Application of this compound
| Reaction Type | Substrates | Catalytic System | Key Features | Reference(s) |
|---|---|---|---|---|
| Iodination | (Hetero)Arenes | SeCl₄ (catalyst), NaI (iodine source), H₂O₂ (oxidant) | Environmentally friendly (uses water as solvent), mimics haloperoxidase enzymes, good isolated yields. | thieme.de |
| Bromination | Organic Compounds | SeCl₄ (catalyst) | The developed catalytic system shows potential for bromination reactions. | thieme.de |
Oxidizer and Catalyst in Various Synthetic Pathways
This compound is widely utilized as both an oxidizer and a catalyst in the field of organic synthesis. heegermaterials.com Its reactivity allows it to facilitate a range of chemical conversions.
One notable application is the conversion of alcohols to their corresponding alkyl chlorides. SeCl₄ reacts smoothly with alcohols in various nonpolar solvents, yielding alkyl chlorides in a range of 44% to 97%. oup.com This transformation highlights its role as an effective chlorinating agent.
Furthermore, SeCl₄ serves as a precursor for synthesizing other organoselenium compounds. nih.gov For instance, it reacts with ketones that have an active methylene (B1212753) group. arizona.edu This reactivity is fundamental in α-selenenylation reactions of aldehydes and ketones, a process for which new catalytic methods have been developed. acs.org While selenium dioxide is more commonly cited for the oxidation of ketones and aldehydes, this compound can also participate in these transformations, often forming the same selenium adduct as selenium oxychloride with ketones. arizona.eduacs.org
The compound's utility is also evident in its role as a Lewis acid catalyst, for example, in promoting certain types of aromatic alkylation, although it is less effective than tellurium tetrachloride in this specific application. oup.com
Catalysis of Halogenation Reactions
This compound has emerged as an effective catalyst for halogenation reactions, particularly for aromatic and heteroaromatic compounds. thieme.deproceedings.scienceresearchgate.net This application is significant for producing halogenated organic compounds, which are valuable building blocks in the synthesis of natural products, pharmaceuticals, and functional materials. proceedings.science
Researchers have developed a biomimetic method for the iodination and bromination of various organic substrates. thieme.deproceedings.science This system employs this compound as a commercially available catalyst, sodium iodide (NaI) or sodium bromide (NaBr) as the halogen source, and 30% hydrogen peroxide (H₂O₂) as a mild oxidizing agent. thieme.deresearchgate.net A key advantage of this method is its ability to proceed in water without the need for a co-solvent, presenting a greener approach to halogenation. thieme.deproceedings.science This catalytic system mimics the function of haloperoxidase enzymes. thieme.de Using this method, a variety of iodinated and brominated aromatic and heteroaromatic compounds have been synthesized in good to high yields. thieme.deproceedings.science
The table below presents the yields for the bromofunctionalization of various aromatic and heteroaromatic compounds using the SeCl₄-catalyzed system.
| Substrate | Product | Yield (%) |
|---|---|---|
| Acetanilide | 4-Bromoacetanilide | 98 |
| Aniline | 4-Bromoaniline | 91 |
| Phenol | 4-Bromophenol | 94 |
| Anisole | 4-Bromoanisole | 95 |
| 1,3-Dimethoxybenzene | 4-Bromo-1,3-dimethoxybenzene | 96 |
| 1,3,5-Trimethoxybenzene | 2-Bromo-1,3,5-trimethoxybenzene | 98 |
| Diphenyl ether | 4-Bromodiphenyl ether | 92 |
| 2-Phenylphenol | 4-Bromo-2-phenylphenol | 85 |
| Naphthalene | 1-Bromonaphthalene | 51 |
| Beta-estradiol | 2-Bromo-beta-estradiol | 75 |
This interactive table summarizes the yields of various brominated compounds catalyzed by this compound, as reported in scientific literature. proceedings.science
Beyond this, selenium(IV) compounds are involved in the stereospecific syn-dichlorination of alkenes. nih.gov This reaction, which can be catalyzed by species derived from diphenyl diselenide, proceeds through a proposed mechanism involving anti-chloroselenenylation followed by an invertive chlorodeselenenylation, demonstrating a sophisticated application of selenium catalysis in controlling stereochemistry during halogenation. nih.gov
Intercalation Chemistry
Graphite (B72142) intercalation compounds (GICs) are formed by inserting guest molecules or ions between the graphene layers of graphite. nih.govresearchgate.net This process can significantly alter the physical and chemical properties of the host material, leading to applications in areas like batteries and conductive materials. nih.govnih.gov
This compound can be intercalated into the structure of graphite to form this compound-Graphite Intercalation Compounds (SeCl₄-GICs). researchgate.net The formation of GICs with metal chlorides is a well-established area of study. nih.gov In these acceptor-type GICs, the intercalated species accepts electrons from the graphite layers, which modifies the electronic properties of the graphite. nih.govaps.org The process involves the insertion of SeCl₄ molecules into the van der Waals gaps between the carbon layers, leading to a new, ordered, layered material. nih.gov
The intercalation of species into graphite has a profound effect on its thermoelectric properties. aps.orgaps.org The thermoelectric power (TEP) of acceptor GICs, such as those formed with SeCl₄, shows a characteristic temperature dependence. aps.org
Studies on SeCl₄-GICs using techniques like scanning-tunneling microscopy (STM) have been conducted to analyze their local thermoelectric properties. researchgate.net Generally, for acceptor GICs, the TEP increases with temperature at low temperatures and then tends to level off above approximately 200 K. aps.org This behavior is attributed primarily to a phonon drag effect. aps.org The scattering of phonons by point defects (Rayleigh scattering) becomes the dominant relaxation mechanism at higher temperatures, leading to a nearly temperature-independent TEP. aps.org For first-stage acceptor GICs, the TEP drops significantly at lower temperatures, suggesting a different defect scattering mechanism compared to higher-stage compounds. aps.org
Spectroscopic and Analytical Characterization of Selenium Tetrachloride and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of selenium-containing compounds. The ⁷⁷Se nucleus, with a spin of ½, provides direct information about the selenium atom's chemical environment, while ¹H and ¹³C NMR are used to characterize the organic moieties in its derivatives.
⁷⁷Se NMR spectroscopy is particularly powerful for studying selenium compounds due to its very wide chemical shift range, which spans over 3000 ppm. huji.ac.ilnih.gov This large spectral window makes the ⁷⁷Se chemical shift a highly sensitive probe of the electronic structure and coordination environment around the selenium atom. scispace.com Each type of selenium functional group has its own characteristic chemical shift range, allowing for the identification of specific bonding arrangements. huji.ac.ilscribd.com
Key applications of ⁷⁷Se NMR include:
Structural Characterization: The chemical shift provides a "fingerprint" that can be used to identify specific selenometabolites and other organoselenium compounds. nih.govresearchgate.net For example, the oxidation state and bonding of selenium significantly influence its chemical shift; selenols, diselenides, and selenenyl sulfides all appear in distinct regions of the spectrum. researchgate.net
Isomer Identification: Different isomers of a selenium compound will typically have distinct selenium environments, leading to different ⁷⁷Se NMR signals, which aids in their unambiguous identification.
Probing Electronic Properties: In adducts and complexes, the ⁷⁷Se chemical shift can be used to probe the electronic properties (e.g., σ-donating and π-accepting abilities) of ligands bound to the selenium atom. researchgate.net
| Class of Selenium Compound | Typical ⁷⁷Se Chemical Shift Range (ppm) |
| Selenolates (RSe⁻) | -270 to -240 |
| Selenols (RSeH) | ~ -80 |
| Dialkyl Selenides (R₂Se) | -500 to 700 |
| Diaryl Selenides (Ar₂Se) | -500 to 700 |
| Diselenides (RSeSeR) | 230 to 360 |
| Selenenyl Sulfides | 250 to 340 |
| Selenoxides (R₂Se=O) | 700 to 2200 |
| Selenones (R₂SeO₂) | 700 to 2200 |
Data compiled from multiple sources. huji.ac.ilresearchgate.netnetlify.app The ranges are approximate and can vary with solvent and substituents. Chemical shifts are typically referenced to dimethyl selenide (B1212193) (Me₂Se).
For organic derivatives of selenium tetrachloride, ¹H and ¹³C NMR spectroscopy are routinely used to determine the structure of the organic ligands attached to the selenium atom. These techniques provide information on the number and type of protons and carbons, their connectivity, and their chemical environment.
In the ¹H-NMR spectra of organoselenium compounds, satellites arising from coupling to the ⁷⁷Se nucleus (natural abundance 7.63%) can often be observed. huji.ac.il The magnitude of these J-couplings (e.g., ²JSe-H, ³JSe-H) can provide valuable stereochemical and structural information. Similarly, ¹³C-NMR spectra can show ¹JC-Se couplings, which are typically around 100 Hz for one-bond couplings. huji.ac.ilscribd.commdpi.com
Example Spectroscopic Data for an Organoselenium Compound: 3-(Phenylselanyl)propanal semanticscholar.org
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) | Assignment |
| ¹H | 9.74 | bs | CH O |
| 7.51–7.48 | m | C₆H ₅ | |
| 7.29–7.25 | m | C₆H ₅ | |
| 3.09 | t, J = 7.1 | SeCH ₂ | |
| 2.85 | dt, J = 0.9, 7.1 | CH ₂CHO | |
| ¹³C | 200.6 | - | C HO |
| 133.3 | - | C ₆H₅ | |
| 129.2 | - | C ₆H₅ | |
| 129.1 | - | C ₆H₅ | |
| 127.4 | - | C ₆H₅ | |
| 44.2 | - | SeC H₂ | |
| 18.9 | - | C H₂CHO |
The analysis of these spectra allows for the complete structural assignment of the organic framework of selenium-containing molecules. mdpi.comsemanticscholar.org
Variable Temperature (VT) NMR is a powerful method for studying dynamic processes, such as ligand exchange, in coordination complexes. nih.govrsc.org By recording NMR spectra over a range of temperatures, it is possible to observe changes in the appearance of signals corresponding to atoms involved in a chemical exchange process.
The high sensitivity of the ⁷⁷Se chemical shift to its environment makes VT-⁷⁷Se NMR particularly well-suited for studying dynamic equilibria in selenium compounds. scispace.com At low temperatures, where exchange is slow on the NMR timescale, separate signals may be observed for each distinct chemical species or conformer. As the temperature is raised, the rate of exchange increases, causing the signals to broaden. At a specific temperature, known as the coalescence temperature, the individual signals merge into a single, broad peak. At even higher temperatures, in the fast exchange regime, this peak sharpens to a single, averaged signal. scispace.comnih.gov
By analyzing the line shapes of the NMR signals at different temperatures (a technique known as dynamic NMR or DNMR), kinetic parameters such as the activation energy (Eₐ), enthalpy (ΔH‡), and entropy (ΔS‡) of the exchange process can be determined. nih.govresearchgate.net This provides quantitative insight into the mechanisms and thermodynamics of ligand exchange on selenium centers.
X-ray Diffraction (XRD) and Crystallography
X-ray diffraction and crystallography are indispensable tools for elucidating the atomic and molecular structure of crystalline materials like this compound.
Determination of Crystal Structure and Unit Cell Parameters
Single-crystal X-ray diffraction (SCXRD) has been instrumental in determining the precise three-dimensional arrangement of atoms in this compound. mdpi.com Solid SeCl₄ possesses a monoclinic crystal structure. wikipedia.org
Key crystallographic data for this compound are summarized in the table below.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C12/c1, No. 15 |
| Formula Units per Cell (Z) | 16 |
Interactive Data Table: Click on column headers to sort.
This structural determination reveals that this compound does not exist as a simple monomeric molecule in the solid state. wikipedia.orgresearchgate.net
Analysis of Tetrameric Cluster Arrangement
In the solid phase, this compound exists as a tetrameric, cubane-type cluster with the formula (SeCl₄)₄. wikipedia.orgassignmentpoint.com This structure, also referred to as tetra-μ₃-chlorido-dodecachloridotetraselenium, consists of a cube-like core. researchgate.net The selenium atoms are situated at four corners of this cube, with bridging chlorine atoms occupying the other four corners. wikipedia.orgassignmentpoint.com
Each selenium atom is octahedrally coordinated, bonded to three terminal chlorine atoms and three bridging chlorine atoms. The bridging Se-Cl bond distances are longer than the terminal Se-Cl distances. wikipedia.org Despite this, the Cl-Se-Cl bond angles are all approximately 90°. wikipedia.orgassignmentpoint.com This arrangement is a notable example of a hypervalent molecule where the central selenium atom appears to exceed the octet rule. iucr.org However, the formation of the tetrameric cluster with delocalized sigma bonding is energetically favored over a simple hypervalent monomeric structure. wikipedia.org
Electron Microscopy Techniques (SEM, TEM, EDS)
Electron microscopy techniques are powerful for characterizing the morphology, size, and elemental composition of materials at the nanoscale.
Morphological and Particle Size Analysis of Nanostructures
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are pivotal in the study of selenium-containing nanostructures. rockymountainlabs.comazonano.comazonano.com
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography and morphology of nanomaterials. rockymountainlabs.comazonano.com It is used to determine particle shape, size distribution, and surface roughness. rockymountainlabs.comresearchgate.net For instance, SEM analysis of selenium nanoparticles has revealed spherical and granular shapes with sizes in the range of 50-60 nm. researchgate.net
Transmission Electron Microscopy (TEM): TEM offers even higher resolution than SEM and is considered a "gold standard" for nanoparticle size analysis. delongamerica.comcreative-bioarray.com It transmits a beam of electrons through an ultrathin sample to generate an image, providing detailed information about the internal structure, size, and shape of nanoparticles. azonano.comcreative-bioarray.com TEM has been used to characterize the size of selenium nanoparticles, with measurements indicating sizes around 74.29 nm for rod-shaped particles. nih.gov
The following table summarizes representative data obtained from electron microscopy studies of selenium-based nanoparticles.
| Technique | Parameter Measured | Example Finding |
| SEM | Morphology and Size | Spherical selenium nanoparticles with a size of approximately 60 nm. researchgate.net |
| TEM | Size and Shape | Rod-shaped selenium nanoparticles with a size of approximately 74.29 nm. nih.gov |
Interactive Data Table: Click on column headers to sort.
Elemental Compositional Mapping
Energy-Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM, is a technique used for elemental analysis and mapping. rockymountainlabs.comjeolusa.com When the electron beam of the SEM interacts with the sample, it generates characteristic X-rays from the atoms present. jeolusa.comgsa-ratingen.de The energy of these X-rays is unique to each element, allowing for their identification. gsa-ratingen.de
EDS mapping provides a visual representation of the spatial distribution of elements within a sample. rockymountainlabs.commyscope.training This is particularly useful for confirming the presence and distribution of selenium in nanostructures and composite materials. researchgate.net By scanning the electron beam across the sample, a map is generated showing the concentration of different elements in different regions. myscope.training This technique is crucial for verifying the elemental composition of this compound derivatives and ensuring the homogeneity of the material. rockymountainlabs.comrsc.org
Other Advanced Analytical Techniques
While XRD and electron microscopy are central to the characterization of this compound, a variety of other analytical techniques can provide complementary information. These include:
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for determining the elemental composition of a sample, including trace amounts of selenium.
Atomic Absorption Spectroscopy (AAS): Another method for quantitative elemental analysis.
Atomic Fluorescence Spectroscopy (AFS): Used for the detection of selenium at very low concentrations.
Electroanalytical Methods: Techniques such as stripping voltammetry can be employed for the trace analysis of selenium, offering high sensitivity and low detection limits. mdpi.com
These methods, often used in conjunction with separation techniques like chromatography, provide a comprehensive understanding of the purity and composition of this compound and its related compounds. rsc.org
Thermogravimetric Analysis (TGA/DTG)
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The first derivative of the TGA curve, known as the Derivative Thermogravimetry (DTG) curve, shows the rate of mass change. This analysis is particularly useful for determining the thermal stability and decomposition profile of a compound.
While specific TGA/DTG curves for the direct thermal decomposition of pure this compound are not extensively reported in readily available literature, the thermal behavior of related selenium compounds and complexes involving this compound as a precursor has been investigated. For instance, TGA has been employed to monitor the decomposition profiles of materials synthesized using this compound, which helps in detecting solvent residues or unstable intermediates.
In principle, a TGA analysis of this compound would be expected to show a significant mass loss corresponding to its sublimation and decomposition. This compound is known to be a volatile solid that sublimes and decomposes upon heating. The decomposition products in the gaseous phase are selenium dichloride (SeCl₂) and chlorine (Cl₂), which would recombine upon condensation. The TGA curve would quantify the temperature at which this decomposition begins, the rate of mass loss, and the temperature at which the process is complete. The DTG curve would pinpoint the temperature of the maximum decomposition rate.
Table 1: Expected Thermal Events in TGA of this compound
| Thermal Event | Expected Temperature Range (°C) | Mass Change |
|---|---|---|
| Sublimation | > 196 (sublimes) | Decrease |
Note: The exact temperatures and mass loss percentages would depend on experimental conditions such as heating rate and atmosphere.
UV-Vis Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. This absorption corresponds to the excitation of electrons from lower to higher energy levels. The resulting spectrum provides information about the electronic structure of the molecule.
Specific UV-Vis absorption spectra of this compound in non-coordinating solvents are not widely documented. However, the UV-Vis spectroscopic properties of species derived from this compound in solution have been studied. For example, in the presence of excess chloride ions, this compound forms the hexachloroselenate(IV) anion, [SeCl₆]²⁻. The electrochemical reduction of this complex has been investigated, and UV-Vis spectroscopy was used to suggest the formation of the diselenide dianion, [Se₂]²⁻, in an ionic liquid.
The UV-Vis spectrum of this compound itself would be expected to show absorption bands corresponding to electronic transitions within the molecule. These transitions are likely to be of the n → σ* or σ → σ* type, involving the non-bonding electrons on the chlorine and selenium atoms and the electrons in the Se-Cl sigma bonds. The position and intensity of these absorption bands would be influenced by the solvent used.
In the synthesis of derivatives, such as 5,6-Dichloro-2,1,3-benzoselenadiazole from 4,5-dichloro-o-phenylenediamine and this compound, the resulting compound exhibits strong absorption in the 400–420 nm range (π→π* transitions) and a weaker band near 520 nm (n→π* transitions). While this data is for a derivative, it demonstrates the utility of UV-Vis spectroscopy in characterizing the electronic properties of molecules synthesized from this compound.
Table 2: Illustrative UV-Vis Absorption Data for a this compound Derivative
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Type |
|---|---|---|---|---|
| 5,6-Dichloro-2,1,3-benzoselenadiazole | Not Specified | 400-420 | Strong | π→π* |
Scanning Tunneling Microscopy (STM) for Surface Analysis
Scanning Tunneling Microscopy (STM) is a powerful surface imaging technique that can provide topographical images of a surface at the atomic scale. It relies on the quantum mechanical tunneling of electrons between a sharp conductive tip and the sample surface. STM is most effective for conductive or semiconductive materials.
There is a notable lack of specific research applying STM to the direct surface analysis of pure this compound. This is likely due to the insulating and volatile nature of this compound, which presents challenges for STM imaging. However, the application of STM to materials involving this compound provides some context for its potential use. For instance, the analysis of a SeCl₄-graphite intercalate surface has been mentioned in the literature, suggesting that STM could be used to study the surface morphology and electronic properties of this compound when it is part of a more complex, conductive system. researchgate.net
In a hypothetical STM study of a this compound derivative or a composite material, the technique could provide valuable information about:
Surface Morphology: High-resolution images of the surface, revealing the arrangement of molecules or atoms.
Electronic Structure: By performing scanning tunneling spectroscopy (STS), it would be possible to probe the local density of electronic states (LDOS) of the surface.
Defects and Nanostructures: STM can be used to identify surface defects, grain boundaries, and the structure of any nanoscale features.
For example, in the study of selenium nanostructures synthesized using this compound as a precursor, STM could be employed to visualize the size, shape, and arrangement of the resulting nanoparticles on a conductive substrate.
Table 3: Potential Applications of STM in the Study of this compound-Related Materials
| Application | Information Obtained |
|---|---|
| Surface imaging of SeCl₄-graphite intercalate | Topography and electronic structure of the intercalated layers |
| Analysis of selenium nanoparticles synthesized from SeCl₄ | Size, shape, and distribution of nanoparticles on a substrate |
Note: This table represents potential applications as direct STM studies on pure this compound are not prevalent.
Theoretical Models and Computational Insights into Selenium Tetrachloride Chemistry
Electronic Structure Calculations
Theoretical and computational chemistry provide powerful tools to investigate the electronic structure of molecules like selenium tetrachloride (SeCl₄), offering insights that complement experimental findings. In the solid state, SeCl₄ adopts a tetrameric cubane-type cluster structure, (SeCl₄)₄, rather than a simple molecular form. nih.govwikipedia.org This structure consists of a heterocubane core with selenium and bridging chlorine atoms at the vertices. iucr.org Such complexities highlight the importance of computational models in understanding its bonding and properties.
Bonding and Anti-bonding Interactions
The nature of chemical bonds within the (SeCl₄)₄ cluster has been a subject of theoretical investigation. In the gaseous phase, a monomeric SeCl₄ molecule is predicted by VSEPR theory to have a seesaw geometry due to the presence of one lone pair on the central selenium atom. wikipedia.org However, in the solid state, the formation of the tetramer with delocalized sigma bonding through bridging chloride ions is energetically preferred over a "hypervalent" monomeric structure. wikipedia.org
Molecular orbital theory explains the distribution of electrons within the molecule. guidechem.com Bonding orbitals, which have lower energy, are populated by electrons that are primarily located between the atomic nuclei, leading to bond formation and stabilization of the molecule. libretexts.org Conversely, anti-bonding orbitals are at a higher energy level and, if populated, would decrease the molecule's stability. libretexts.org In SeCl₄, the interactions between the atomic orbitals of selenium and chlorine atoms lead to the formation of sigma bonds. guidechem.com
A charge-density analysis of the tetrameric molecule of β-SeCl₄ reveals details about the bonding. researchgate.net The formation of the dimer, (SeCl₄)₂, from two monomeric SeCl₄ molecules is calculated to be stable, with an energy of -10.58 kcal mol⁻¹. iucr.org In this dimer, the axial chlorine atoms of the monomers become the bridging atoms. iucr.org The stabilization of the heterocubane structure, (SeCl₄)₄, from two dimers releases further energy, approximately -30.3 kcal mol⁻¹. iucr.org
Reaction Pathway Simulations and Mechanism Predictions
Computational chemistry plays a crucial role in simulating reaction pathways and predicting the mechanisms of chemical reactions involving this compound. While experimental investigation remains the ultimate arbiter, simulations can provide valuable predictions about the feasibility and nature of reaction pathways. stackexchange.com
For instance, the reactions of SeCl₄ with various organic molecules have been studied computationally. Theoretical calculations can help determine whether a proposed reaction pathway is energetically favorable and identify potential transition states and intermediates. stackexchange.comacs.org The electrophilic addition of selenium halides to unsaturated bonds is a key reaction type. stackexchange.comthieme-connect.de Computational studies can elucidate the regio- and stereospecificity of these additions. thieme-connect.de
Simulations have been used to investigate the mechanisms of reactions where SeCl₄ acts as a chlorinating agent. thieme-connect.de For example, the reaction of SeCl₄ with γ-phenylpropargyl alcohol results in chlorination rather than addition. thieme-connect.de Computational models can help explain this selectivity. Furthermore, the formation of cyclic selenium imides from the reaction of SeCl₄ with primary amines has been investigated through a combination of experimental and computational approaches, providing insights into the reaction pathways and the identification of acyclic intermediates. scispace.com
Intrinsic Reaction Coordinate (IRC) calculations are a specific computational technique used to confirm that a calculated transition state connects the reactants and products of a given reaction step. researchgate.net Such methods have been applied to understand disulfide exchange reactions involving selenium, which can proceed through either a one-step (Sₙ2-type) or a two-step (addition-elimination) mechanism. acs.org For reactions in solution, the Sₙ2-type mechanism is often found to be more likely. acs.org
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, including this compound and its derivatives. This is particularly valuable for characterizing new or unstable species. jyu.fi
One of the most significant applications is the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. jyu.fi The ⁷⁷Se isotope is NMR-active, and its chemical shifts are sensitive to the electronic environment of the selenium atom. northwestern.edu Theoretical calculations of ⁷⁷Se NMR chemical shifts can aid in the assignment of experimental spectra and the characterization of new selenium-containing compounds. jyu.fi
Various computational methods, including Density Functional Theory (DFT), are used to calculate NMR parameters. jyu.fijyu.fi The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. jyu.fi For heavy elements like selenium, relativistic effects can be significant and may need to be included for accurate predictions. nih.gov
Computational studies have successfully predicted ⁷⁷Se NMR chemical shifts for a range of selenium compounds, showing good agreement with experimental data. jyu.fijyu.fi These calculations have been used to differentiate between isomers and to understand the factors influencing the chemical shifts. jyu.fi For example, calculations have been used to assign the ⁷⁷Se NMR spectra of products from the reaction of SeCl₄ with lithium amides. jyu.fi
Q & A
Q. What are the standard laboratory methods for synthesizing selenium tetrachloride?
this compound is synthesized by reacting elemental selenium with chlorine gas under controlled conditions. The reaction is typically conducted in a sealed system, followed by sublimation to purify the product . Alternative methods include reacting selenium with sulfuryl chloride (SO₂Cl₂) at room temperature or thionyl chloride (SOCl₂) under heating, producing SeCl₄ alongside sulfur dioxide or sulfur, respectively .
Q. What safety protocols are critical when handling this compound?
SeCl₄ is highly hygroscopic and reacts violently with water to release toxic hydrogen chloride (HCl) and selenous acid (H₂SeO₃). Use inert atmospheres (e.g., gloveboxes) for storage and handling. Personal protective equipment (PPE), including acid-resistant gloves and goggles, is mandatory. Waste must be neutralized with alkaline solutions before disposal .
Q. How can the purity of this compound be verified in synthetic workflows?
Gravimetric analysis after reduction with sulfite is a standard method, where selenium content is quantified (expected range: 35–36.5%) . Complementary techniques include titration for chloride ions and nuclear magnetic resonance (NMR) spectroscopy to detect impurities like SeCl₂ or residual solvents .
Q. What are the primary chemical reactions of this compound in synthesis?
SeCl₄ reacts with water to form H₂SeO₃ and HCl, making it critical to avoid moisture in reactions. It can be reduced to SeCl₂ using triphenylstibine (SbPh₃) and serves as a chlorinating agent for alcohols, converting them to alkyl chlorides in nonpolar solvents .
Advanced Research Questions
Q. How can the structural discrepancy between VSEPR predictions and experimental observations for SeCl₄ be resolved?
VSEPR theory predicts a "seesaw" geometry for monomeric SeCl₄, but crystallographic studies reveal a tetrameric structure (SeCl₄)₄ with bridging chlorides. X-ray diffraction (XRD) or Raman spectroscopy can confirm this cubic cluster arrangement, where terminal Se-Cl bonds (2.17–2.29 Å) are shorter than bridging bonds (2.71–2.85 Å) .
Q. What experimental strategies optimize SeCl₄’s role as a Lewis acid catalyst in aromatic alkylation?
In alkylation reactions, SeCl₄ coordinates with electron-rich substrates (e.g., aromatic rings) to stabilize transition states. Use anhydrous conditions and monitor reaction progress via gas chromatography (GC) or mass spectrometry (MS). Control stoichiometry to avoid over-chlorination .
Q. How does this compound participate in ligand-exchange reactions with organic ligands?
SeCl₄ forms mixed-ligand complexes with nitrogen- or oxygen-donor ligands (e.g., caffeine, amino acids). Design experiments by dissolving SeCl₄ in non-aqueous solvents (e.g., dichloromethane) and introducing ligands under reflux. Characterize complexes via infrared (IR) spectroscopy (Se-Cl stretches at ~300 cm⁻¹) and elemental analysis .
Q. What analytical techniques are most effective for studying SeCl₄’s coordination environment in solution?
Extended X-ray absorption fine structure (EXAFS) spectroscopy provides bond-length resolution for Se-Cl interactions. Pair with computational methods (DFT calculations) to model dynamic behavior in solution, addressing discrepancies between solid-state and solution-phase structures .
Data Contradiction and Validation
Q. How can conflicting reports on SeCl₄’s stability in polar solvents be reconciled?
While SeCl₄ is unstable in water, some studies suggest partial solubility in polar aprotic solvents (e.g., acetonitrile). Validate claims using UV-Vis spectroscopy to track decomposition (absorption at 450 nm for SeCl₄ vs. 320 nm for SeOCl₂) and conduct kinetic studies under varying humidity .
Q. Why do some studies report SeCl₄ as a monomer in the gas phase despite its tetrameric solid-state structure?
Gas-phase electron diffraction and mass spectrometry reveal monomeric SeCl₄ dissociates into SeCl₂ and Cl₂ upon heating. Contrast with matrix-isolation IR studies at low temperatures to capture transient species. Computational modeling (e.g., molecular dynamics) can bridge these observations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
